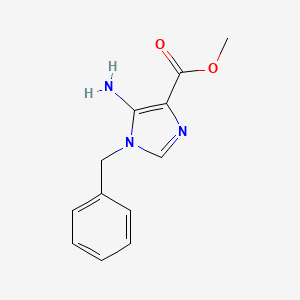

Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

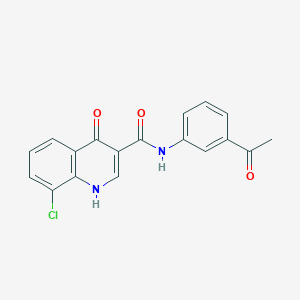

“Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives, including “this compound”, can be achieved through various synthetic routes . A novel microwave-assisted protocol has been developed for the rapid synthesis of similar compounds with excellent yields . This method uses n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, have been known to show a broad range of chemical reactions . For instance, a gold-catalyzed selective [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides enables an atom-economical synthesis of fully substituted 4-aminoimidazoles .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 164-165 degrees Celsius . It has a molecular weight of 231.25 .科学的研究の応用

Synthesis of Constrained Peptidomimetics

A study by Skogh et al. (2013) outlines a method for preparing 5-aryl-1-benzyl-1H-imidazole-4-carboxamides through aminocarbonylation, using Mo(CO)6 for ex situ generation of CO with an amino acid amide nucleophile. This method facilitates the synthesis of imidazole-based peptidomimetics, specifically constrained H-Phe-Phe-NH2 analogues, highlighting the compound's utility in creating peptide-like structures with potential biological activity (Skogh et al., 2013).

Role in Food and Organisms

Nemet, Varga-Defterdarović, and Turk (2006) discuss Methylglyoxal (MG), an alpha-oxoaldehyde formed endogenously, which reacts with arginine and lysine residues in proteins to form advanced glycation end-products. Although not directly related to Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate, this research highlights the importance of understanding reactive alpha-oxoaldehydes in biological systems and food science (Nemet et al., 2006).

Antiviral Activity

Hamdouchi et al. (1999) designed and synthesized 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, demonstrating their potential as antirhinovirus agents. This showcases the potential of imidazole derivatives, including this compound, in developing new antiviral therapies (Hamdouchi et al., 1999).

Mechanochemical Synthesis of Carbamates

Lanzillotto et al. (2015) utilized 1,1′-Carbonyldiimidazole (CDI) in the eco-friendly mechanochemical preparation of carbamates, including N-methyl-O-benzyl carbamate. This method underlines the adaptability of imidazole derivatives in green chemistry applications, offering a sustainable approach to synthesizing carbamates (Lanzillotto et al., 2015).

Antimicrobial and Antitubercular Agents

Shruthi et al. (2016) explored the synthesis of 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrids as antimicrobial agents, demonstrating potent anti-tubercular activity. This research exemplifies the role of imidazole derivatives in addressing infectious diseases, offering a foundation for developing new antimicrobial compounds (Shruthi et al., 2016).

Safety and Hazards

将来の方向性

The future directions for “Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties . The development of new drugs using imidazole as an important synthon is a promising area of research .

作用機序

Target of Action

Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate is a compound that belongs to the imidazole class . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .

Pharmacokinetics

It is known that the compound is a solid substance that is stable at room temperature and soluble in common organic solvents .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various effects at the molecular and cellular level .

Action Environment

It is known that the compound is stable at room temperature and soluble in common organic solvents , suggesting that its action may be influenced by factors such as temperature and solvent conditions.

生化学分析

Biochemical Properties

Imidazole derivatives, to which this compound belongs, are known to show a broad range of chemical and biological properties

Cellular Effects

Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

methyl 5-amino-1-benzylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-17-12(16)10-11(13)15(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZURRKPJPAPVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753464.png)

![N-(2-methoxyethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2753465.png)

![(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753466.png)

![2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)

![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B2753474.png)

![3-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2753480.png)